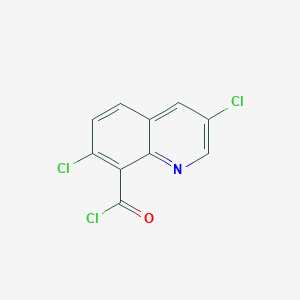
3,7-Dichloroquinolin-8-carbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dichloroquinolin-8-carbonyl Chloride: is a chemical compound with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.5 . It is an intermediate in the synthesis of various herbicidal compounds, including Quintrione . This compound is characterized by the presence of a chloro-substituted quinoline group and a carbonyl chloride moiety, making it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 3,7-Dichloroquinolin-8-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,7-dichloroquinoline-8-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dichloroquinoline-8-carboxylic acid: Formed through hydrolysis.
科学研究应用
Chemistry: 3,7-Dichloroquinolin-8-carbonyl Chloride is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the development of herbicides and pesticides .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes and as antimicrobial agents .
Industry: In the agricultural industry, this compound is used in the synthesis of herbicidal compounds like Quintrione, which are effective in controlling weed growth .
作用机制
The mechanism of action of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives involves the inhibition of specific enzymes and pathways in target organisms. For example, quinclorac, a derivative of this compound, acts as a lipase inhibitor, disrupting lipid metabolism in weeds . The chloro-substituted quinoline group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
相似化合物的比较
Quinclorac (3,4-dichloro-8-quinolinecarboxylic acid): A herbicide with a similar chloro-substituted quinoline structure.
Pretilachlor: Another herbicide that shares structural similarities with 3,7-Dichloroquinolin-8-carbonyl Chloride.
Uniqueness: this compound is unique due to its specific substitution pattern and reactivity. Its ability to form a wide range of derivatives through nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
生物活性
3,7-Dichloroquinolin-8-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6Cl2N
- Molecular Weight : 227.07 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antimicrobial Properties : Studies indicate that it possesses significant antimicrobial activity against various pathogens, which is essential for its application in medicinal chemistry.
- Cytotoxic Effects : Preliminary data suggest that it can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted on the antimicrobial properties of various quinoline derivatives, including this compound, demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
-
Cytotoxicity in Cancer Cells :
- Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound effectively induced cell cycle arrest at the G0/G1 phase, suggesting potential as an anticancer agent.
-
Enzyme Inhibition Studies :
- The compound has been evaluated for its ability to inhibit certain kinases that play a crucial role in cancer progression. In vitro assays revealed that it significantly decreased kinase activity, which correlates with reduced cell proliferation in treated cancer cell lines.
属性
分子式 |
C10H4Cl3NO |
|---|---|
分子量 |
260.5 g/mol |
IUPAC 名称 |
3,7-dichloroquinoline-8-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |
InChI 键 |
UTLUHRLLWAIKEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















